Cas no 144028-82-0 (3-(4-Chlorophenyl)pyridazine)

3-(4-Chlorophenyl)pyridazine structure
Product name:3-(4-Chlorophenyl)pyridazine
3-(4-Chlorophenyl)pyridazine Chemical and Physical Properties
Names and Identifiers
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- SCHEMBL218007
- 144028-82-0
- DTXSID70569235
- 3-(4-Chlorophenyl)pyridazine
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- Inchi: InChI=1S/C10H7ClN2/c11-9-5-3-8(4-6-9)10-2-1-7-12-13-10/h1-7H
- InChI Key: QKSQDAMWHZQRQK-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 190.0297759Da
- Monoisotopic Mass: 190.0297759Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 155
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 25.8Ų
- XLogP3: 2.1
3-(4-Chlorophenyl)pyridazine Related Literature
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Esteban E. Ureña-Benavides,Christopher L. Kitchens RSC Adv., 2012,2, 1096-1105
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Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464
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Liang-Wei Zhu,Wu Yang,Ling-Shu Wan,Zhi-Kang Xu Polym. Chem., 2014,5, 5175-5182
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Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329
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Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124
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